![molecular formula C11H5Cl3F4N2O3 B2818461 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid CAS No. 1078634-12-4](/img/no-structure.png)

2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

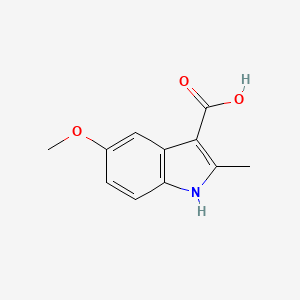

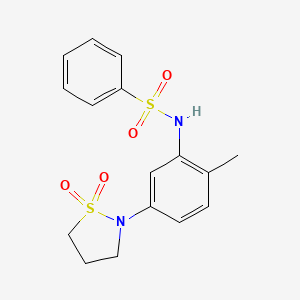

2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C11H5Cl3F4N2O3 and its molecular weight is 395.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Development of Functional Materials

The research conducted by Li and Yong (2019) demonstrates the synthesis of novel positional isomers derived from 2-chloroimidazo[1,2-a]pyridin compounds, showcasing their ability to exhibit different phosphorescent colors and quantum yields. These compounds also revealed reversible phosphorescent color switching in response to acid-base vapor stimuli, providing a new avenue for the development of dynamic functional materials (Li & Yong, 2019).

Synthesis and Structural Characterization

Antuf’eva et al. (2018) described the synthesis and structural characterization of a 2,4,6-trisubstituted pyrimidine, incorporating a 2-(1H-indol-1-yl) substituent, demonstrating the versatility of 2-chloroimidazo[1,2-a]pyridin-3-yl compounds in constructing complex molecular architectures. This work contributes to the understanding of intramolecular charge transfer mechanisms and the design of ferrocene-containing compounds for potential electronic applications (Antuf’eva et al., 2018).

Coordination Chemistry and Photoluminescent Properties

Yin et al. (2021) explored the construction of coordination polymers using a ligand based on the 2-chloroimidazo[1,2-a]pyridine moiety, revealing the impact of solvents and ligand substituent groups on the dimensionality of the resulting structures. These compounds were further studied for their photoluminescent properties, highlighting the potential for applications in materials science (Yin et al., 2021).

Novel Synthesis Approaches and Medicinal Chemistry Applications

The synthesis of 3,3-difluoropyrrolidine hydrochloride starting with 2-chloro-2,2-difluoroacetic acid by Wei, Makowski, and Rutherford (2012) exemplifies the application of these compounds in the synthesis of biologically active molecules. Their methodology provides a fluorination-free route to synthesize important synthons, underlining the relevance of these compounds in medicinal chemistry (Wei et al., 2012).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid' involves the synthesis of two separate compounds, which are then combined to form the final product. The first compound, 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone, is synthesized using a multi-step process involving the reaction of several starting materials. The second compound, 2-chloro-2,2-difluoroacetic acid, is synthesized separately using a different set of starting materials and reaction steps. Once both compounds are synthesized, they are combined to form the final product.", "Starting Materials": [ "2,3-dichloropyridine", "2,2-difluoroethanol", "6-chloro-3-aminopyridine", "thionyl chloride", "sodium hydroxide", "chloroacetic acid", "sodium bicarbonate", "acetic anhydride", "hydrochloric acid", "sodium nitrite", "sodium sulfite", "sodium chloride" ], "Reaction": [ "Step 1: React 2,3-dichloropyridine with 2,2-difluoroethanol in the presence of sodium hydroxide to form 2,3-dichloro-2,2-difluoroethylpyridine.", "Step 2: React 6-chloro-3-aminopyridine with thionyl chloride to form 6-chloro-3-chloropyridine.", "Step 3: React the product from step 1 with the product from step 2 in the presence of sodium bicarbonate to form 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone.", "Step 4: React chloroacetic acid with acetic anhydride in the presence of hydrochloric acid to form chloroacetic anhydride.", "Step 5: React the product from step 4 with sodium nitrite and sodium sulfite in the presence of hydrochloric acid to form 2-chloro-2,2-difluoroacetic acid.", "Step 6: Combine the products from step 3 and step 5 in the presence of sodium bicarbonate and sodium chloride to form the final product, '2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid'." ] } | |

| 1078634-12-4 | |

分子式 |

C11H5Cl3F4N2O3 |

分子量 |

395.52 |

IUPAC名 |

2-chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid |

InChI |

InChI=1S/C9H4Cl2F2N2O.C2HClF2O2/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13;3-2(4,5)1(6)7/h1-4H;(H,6,7) |

InChIキー |

ZJOALYCPSUARJJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=C(N2C=C1Cl)C(=O)C(F)(F)Cl.C(=O)(C(F)(F)Cl)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

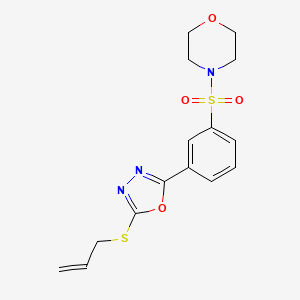

![3-(3-fluoro-4-methylphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2818378.png)

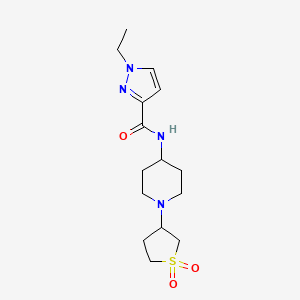

![1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2818390.png)

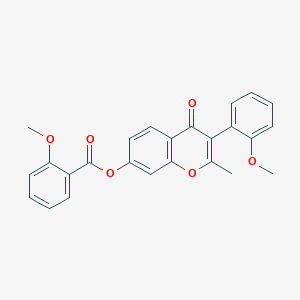

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818392.png)

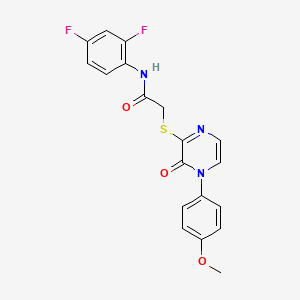

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2818399.png)

![N-(3-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2818400.png)